1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime

Lipophilicity Membrane permeability Oxime ether SAR

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime (CAS 256370-34-0, PubChem CID is a synthetic oxime ether derivative featuring a 4-phenyl-5-(trifluoromethyl)thiophene core with an O-ethyl oxime substituent at the 2-position. With molecular formula C15H14F3NOS and molecular weight 313.3 g/mol, this compound belongs to the Maybridge/Thermo Fisher screening collection and is supplied by Apollo Scientific (catalogue PC32340) at ≥95% purity.

Molecular Formula C15H14F3NOS
Molecular Weight 313.3 g/mol
CAS No. 256370-34-0
Cat. No. B3040971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime
CAS256370-34-0
Molecular FormulaC15H14F3NOS
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCCON=C(C)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C15H14F3NOS/c1-3-20-19-10(2)13-9-12(11-7-5-4-6-8-11)14(21-13)15(16,17)18/h4-9H,3H2,1-2H3/b19-10-
InChIKeyMACITGRNTOHYDU-GRSHGNNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime (CAS 256370-34-0): Procurement-Ready S1P1 Agonist Scaffold & Screening-Grade Oxime Ether


1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime (CAS 256370-34-0, PubChem CID 9582331) is a synthetic oxime ether derivative featuring a 4-phenyl-5-(trifluoromethyl)thiophene core with an O-ethyl oxime substituent at the 2-position [1]. With molecular formula C15H14F3NOS and molecular weight 313.3 g/mol, this compound belongs to the Maybridge/Thermo Fisher screening collection and is supplied by Apollo Scientific (catalogue PC32340) at ≥95% purity . Its structural architecture positions it as a close analog of the known sphingosine-1-phosphate receptor 1 (S1P1) agonist SEW-2871, sharing the identical 4-phenyl-5-(trifluoromethyl)thiophen-2-yl core while differing in the C-2 substituent (oxime ether vs. 1,2,4-oxadiazole) [2].

Why Generic Substitution of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime Fails: Structural Determinants of Target Engagement


The target compound cannot be substituted interchangeably with its parent ketone (CAS 217184-77-5) or regioisomeric oxime ether analogs because the O-ethyl oxime moiety introduces a hydrogen-bond acceptor network and conformational constraint absent in the ketone, while the specific 4-phenyl-5-(trifluoromethyl)thiophene regiochemistry dictates pharmacophoric geometry distinct from 5-aryl-substituted variants [1]. The trifluoromethyl group positioned directly on the thiophene ring (rather than on a pendant phenyl) alters both electronic distribution and metabolic vulnerability compared to analogs such as (E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine (CAS 1807885-17-1) [2]. These structural differences produce measurable variations in lipophilicity (ΔLogP ≈ 0.4–0.5 units), molecular weight, and rotatable bond count, each of which can shift permeability, target residence time, and off-target promiscuity profiles [3].

Quantitative Differentiation Evidence for 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime (CAS 256370-34-0) vs. Closest Analogs


Enhanced Lipophilicity (ΔLogP +0.46) vs. Parent Ketone Improves Predicted Membrane Permeability

The target O-ethyl oxime ether exhibits a computed LogP (XLogP3-AA) of 5.1, compared to 4.2 for the parent ketone 1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one (CAS 217184-77-5) [1]. Independent JChem calculation yields LogP = 4.8455 and LogD (pH 7.4) = 4.8455 for the oxime ether [2]. The parent ketone has a reported LogP of 4.6365 [3]. This consistent ΔLogP of +0.46 to +0.90 units indicates that O-ethyl oxime formation increases lipophilicity, which class-level oxime ether literature associates with improved passive membrane permeability and enhanced blood-brain barrier penetration potential [4].

Lipophilicity Membrane permeability Oxime ether SAR

Regioisomeric Differentiation: Thiophene-CF3 vs. Pendant-Phenyl-CF3 Dictates Pharmacophoric Geometry

The target compound positions the trifluoromethyl group directly on the thiophene ring at C-5, with a phenyl substituent at C-4. This contrasts with the commercially available analog (E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine (CAS 1807885-17-1), which places CF3 on a pendant para-phenyl ring attached to the thiophene C-5 position [1]. This regioisomeric difference produces distinct computed properties: the target compound has higher XLogP3-AA (5.1 vs. 4.7), higher molecular weight (313.3 vs. 299.3 g/mol), and an additional rotatable bond (4 vs. 3), reflecting different conformational behavior [2]. The directly attached CF3 group exerts a stronger electron-withdrawing effect on the thiophene ring, altering π-stacking potential and metabolic oxidation susceptibility compared to the pendant-phenyl-CF3 analog [3].

Regioisomerism Pharmacophore geometry Trifluoromethyl positioning

S1P1 Agonist Scaffold Homology: Direct Core Identity with Validated Tool Compound SEW-2871 (EC50 13 nM)

The target compound shares an identical 4-phenyl-5-(trifluoromethyl)thiophen-2-yl core with the validated S1P1 agonist SEW-2871 (CAS 256414-75-2), which activates the human S1P1 receptor with an EC50 of 13 nM and shows >1000-fold selectivity over S1P2–S1P5 subtypes at concentrations up to 10 µM . The key structural difference is the C-2 substituent: an O-ethyl oxime ether (target) versus a 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW-2871). This scaffold-hopping opportunity replaces a synthetically complex oxadiazole with a more accessible oxime ether while retaining the critical pharmacophoric thiophene core [1]. The O-ethyl oxime group introduces a distinct hydrogen-bond acceptor geometry (C=N-O-R) with a topological polar surface area of 49.8 Ų, compared to the bulkier oxadiazole in SEW-2871 [2].

S1P1 receptor Scaffold hopping Oxime ether vs. oxadiazole

Supplier-Defined Purity and Quality Assurance: ≥95% Specification with Full Traceability

The target compound is supplied by Apollo Scientific Ltd (UK) under catalogue number PC32340 with a documented purity specification of ≥95% . This compound is also part of the Maybridge/Thermo Fisher Scientific screening collection, which maintains batch-level quality control, Certificate of Analysis (CoA) availability, and Safety Data Sheet (SDS) documentation . By contrast, the parent ketone (CAS 217184-77-5) is listed at 96–97% purity across multiple vendors but lacks the same depth of QC documentation and screening-library provenance [1]. For procurement purposes, the target compound's defined supplier chain and documented purity grade support experimental reproducibility in quantitative pharmacology and biophysical assays.

Procurement quality Compound purity Reproducibility

Rotatable Bond and H-Bond Acceptor Profile Differentiates Drug-Likeness vs. Parent Ketone

The target O-ethyl oxime ether possesses 4 rotatable bonds and 6 hydrogen bond acceptors, compared to 2 rotatable bonds and 5 H-bond acceptors for the parent ketone [1]. The oxime ether also has a higher molecular weight (313.3 vs. 270.27 g/mol) and zero hydrogen bond donors (both compounds), fully compliant with Lipinski's Rule of Five [2]. The additional rotatable bonds in the oxime ether derive from the ethoxy group, providing greater conformational flexibility that may enhance induced-fit binding to protein targets, while the added H-bond acceptor (the oxime nitrogen) creates an additional anchoring point for target engagement [3]. Computed LogD (pH 7.4) of 4.8455 for the target falls within the optimal range (1–5) for oral bioavailability prediction [2].

Drug-likeness Physicochemical profiling Lead-likeness

Optimal Research and Industrial Application Scenarios for 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime (CAS 256370-34-0)


S1P1 Receptor Ligand Screening and Scaffold-Hopping Medicinal Chemistry

Given its core identity with the validated S1P1 agonist SEW-2871 (EC50 = 13 nM), this oxime ether serves as an ideal scaffold-hopping starting point for S1P receptor drug discovery programs [1]. Its lower molecular weight (313.3 vs. 440.4 Da) and reduced synthetic complexity (oxime ether vs. 1,2,4-oxadiazole) make it suitable for fragment growth and parallel SAR exploration. The O-ethyl oxime provides a distinct hydrogen-bond acceptor geometry (C=N-O-R) not present in SEW-2871, enabling exploration of alternative binding modes at the S1P1 orthosteric site .

High-Throughput Cellular Phenotypic Screening Requiring Enhanced Membrane Permeability

The elevated LogP (5.1, XLogP3-AA) and LogD (4.85 at pH 7.4) of the target compound predict superior passive membrane permeability compared to the parent ketone (LogP 4.64) [1]. This makes the oxime ether the preferred choice for intracellular target engagement assays, particularly phenotypic screens in whole-cell formats where compound must traverse the lipid bilayer to access cytoplasmic or nuclear targets. The ≥95% purity specification supports quantitative dose-response analysis without confounding impurity-driven artifacts .

Trifluoromethyl-Thiophene SAR Libraries for Metabolic Stability Optimization

The direct attachment of CF3 to the thiophene ring (rather than a pendant phenyl ring) creates a distinct electronic environment that influences Phase I metabolism susceptibility [1]. This compound can serve as a reference standard in SAR studies comparing thiophene-CF3 vs. phenyl-CF3 regioisomers to map cytochrome P450 oxidation sites. The commercially available regioisomeric comparator (CAS 1807885-17-1, XLogP3-AA = 4.7) provides a readily accessible benchmarking tool for such studies .

Procurement-Standardized Screening Collection Deployment in Medium-Throughput Assays

As part of the Maybridge/Thermo Fisher screening collection with fully traceable quality control documentation, this compound is procurement-ready for medium-throughput screening campaigns in academic core facilities and biotech hit-finding groups [1]. The defined supplier channel (Apollo Scientific, Cat. PC32340) with batch-level CoA and SDS availability minimizes the risk of identity or purity discrepancies that plague alternative sourcing routes, directly supporting assay reproducibility across multiple screening runs .

Quote Request

Request a Quote for 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.